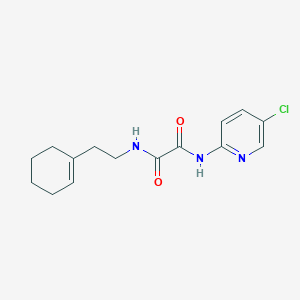

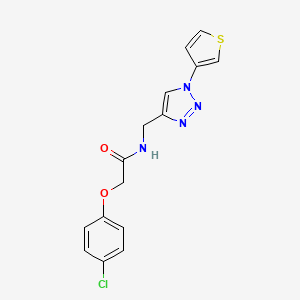

![molecular formula C15H16N2O2S B2499135 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine CAS No. 1904188-41-5](/img/structure/B2499135.png)

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, molecular structures, and biological activities, which can provide insights into the analysis of similar compounds. Piperidine is a six-membered heterocyclic amine with a nitrogen atom, and it is a common motif in medicinal chemistry due to its presence in many biologically active molecules .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their pharmacological properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was achieved and these compounds were evaluated for their anti-acetylcholinesterase activity . Similarly, the synthesis of spirofused 2-thioxopyridines from benzoyl(thioacetanilides) and cyclohexylidenemalononitrile was described, and heating of the former in the presence of piperidine yielded thiazoles . These methods could potentially be adapted for the synthesis of the compound , considering the thiazole moiety and piperidine ring are both present in the structure.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, showing that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them, and the piperidin ring adopts a chair conformation . This information is valuable for understanding the conformational preferences of piperidine rings in similar compounds.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from the reactions they undergo. For example, the reaction of benzoyl(thioacetanilides) with α,β-unsaturated nitriles led to the synthesis of functionalized pyridines and thiazoles . This suggests that piperidine derivatives can participate in reactions with unsaturated compounds to form heterocyclic structures, which could be relevant for the functionalization of the piperidine ring in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their biological function. Although the papers do not provide specific data on the physical and chemical properties of "1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine," they do discuss the biological evaluation of related compounds. For instance, the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was found to be influenced by the substitution pattern on the benzamide moiety and the basicity of the nitrogen atom in the piperidine ring . These findings highlight the importance of the electronic and steric properties of substituents on the biological activity of piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Several studies have been dedicated to synthesizing derivatives of piperidine and examining their biological activities. For example, Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, discovering significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Shirani et al. (2021) worked on benzothiazolopyridine compounds, facilitating their synthesis under ultrasonic irradiation, which led to cleaner reactions and higher yields. These compounds were then subjected to molecular docking studies targeting breast cancer receptors, showing favorable interactions (Shirani, Maleki, Asadi, & Dinari, 2021).

El-Emary et al. (2005) focused on the synthesis of new thiazolo[3, 2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activity, indicating that some compounds exhibited antimicrobial properties (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Antimicrobial and Antiproliferative Effects

Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazoles and evaluated their antimicrobial activity, finding variable and modest effects against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Kumar et al. (2014) explored the antiproliferative effect of 4-thiazolidinone analogues on human leukemic cells, demonstrating potent activity in certain compounds (Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).

Synthesis Techniques and Drug Development

The research also delves into innovative synthesis techniques and the development of novel compounds with potential therapeutic applications. For example, the study by Sauda Swaleh and Jürgen Liebscher (2002) presented a novel strategy for the enantioselective synthesis of polyhydroxypiperidines, which are considered as iminoglycitols or 2,6-dideoxyazasugars, highlighting a versatile approach to creating piperidine derivatives for potential medicinal use (Swaleh & Liebscher, 2002).

Propiedades

IUPAC Name |

piperidin-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(17-9-2-1-3-10-17)12-4-6-13(7-5-12)19-15-16-8-11-20-15/h4-8,11H,1-3,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQICACSLQSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

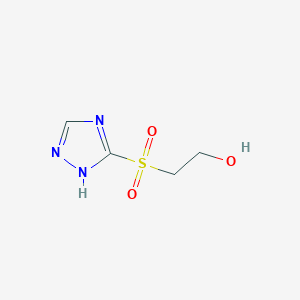

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)

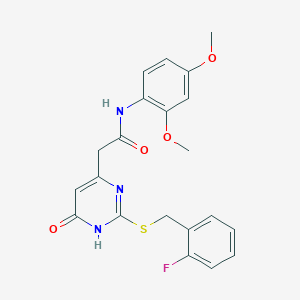

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)

![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)

![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)